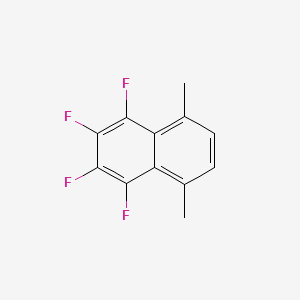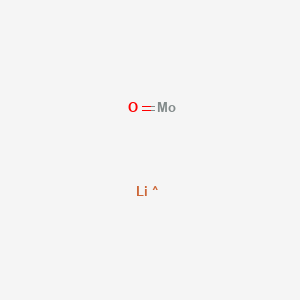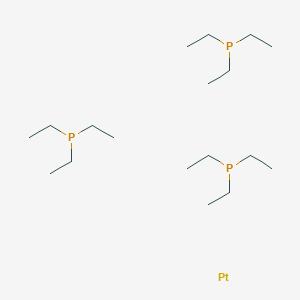
Platinum, tris(triethylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, tris(triethylphosphine)- is a coordination compound with the chemical formula Pt(PEt₃)₃. This compound is characterized by the presence of three triethylphosphine ligands coordinated to a central platinum atom. It is a member of the broader class of platinum-phosphine complexes, which are known for their applications in catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:
[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .
Industrial Production Methods
Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form platinum(II) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Addition: The compound can add to unsaturated organic molecules, forming new organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂) and oxygen (O₂) are common oxidizing agents used in reactions with Platinum, tris(triethylphosphine)-.
Substitution Reagents: Various phosphines and other ligands can be used to substitute the triethylphosphine ligands.
Addition Reagents: Unsaturated organic molecules such as alkenes and alkynes are commonly used in addition reactions.
Major Products
The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .
科学的研究の応用
Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Platinum complexes are studied for their potential anticancer properties.
作用機序
The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): This compound has four triphenylphosphine ligands instead of three triethylphosphine ligands.
Tris(triphenylphosphine)platinum(0): Similar to the tris(triethylphosphine) complex but with triphenylphosphine ligands.
Uniqueness
Platinum, tris(triethylphosphine)- is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. The triethylphosphine ligands provide a different steric and electronic environment compared to triphenylphosphine, leading to variations in catalytic activity and biological interactions .
特性
CAS番号 |
39045-37-9 |
|---|---|
分子式 |
C18H45P3Pt |
分子量 |
549.6 g/mol |
IUPAC名 |
platinum;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChIキー |
BWCJRZHVPWFFBH-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



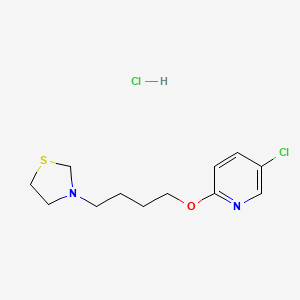

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)


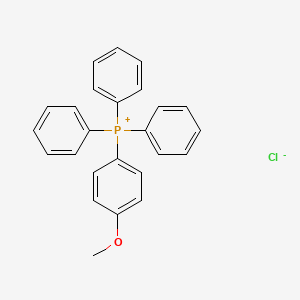
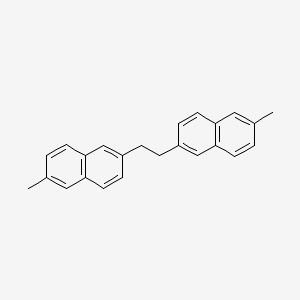

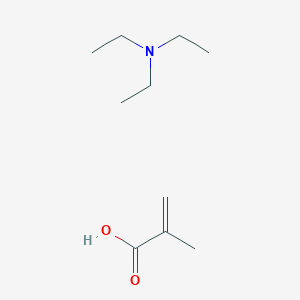
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
